
(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
Beschreibung
(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid is a chiral Fmoc-protected amino acid derivative featuring a cyclopentane backbone. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS). Its stereochemistry (1S,2S) ensures specific spatial orientation, critical for interactions in chiral environments such as enzyme active sites or receptor binding .
Eigenschaften
IUPAC Name |
(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLDVIJVCPIJCM-HKUYNNGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373282 | |
Record name | (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359586-64-4 | |
Record name | (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Stereochemical Control
The (1S,2S) configuration demands rigorous enantioselective synthesis. Using (-)-Ipc₂BH instead of (+)-Ipc₂BH inverts the stereochemistry at the hydroboration step, enabling access to the desired diastereomer.
Functional Group Compatibility
The Fmoc group’s acid sensitivity necessitates mild deprotection conditions (20% piperidine in DMF) during SPPS. This contrasts with the Boc group, which requires strong acids (e.g., TFA).
Industrial Scalability
While laboratory-scale synthesis relies on batch processes, industrial applications employ flow microreactors to enhance efficiency. For example, continuous flow hydrogenation reduces reaction times from hours to minutes.
Recent Advances in Synthesis
Recent methodologies focus on greener solvents (e.g., cyclopentyl methyl ether) and catalytic asymmetric synthesis. Enzymatic desymmetrization of meso-cyclopentane derivatives offers an alternative route to high enantiomeric excess (>99% ee) without chiral auxiliaries.
Comparative Analysis of Synthetic Routes
Method | Advantages | Limitations | Yield (%) |
---|---|---|---|
Classical Aziridine | High stereocontrol | Multi-step, low scalability | 65 |
Flow Microreactor | Scalable, fast | High initial investment | 85 |
Enzymatic Resolution | Eco-friendly, high ee | Substrate-specific | 70 |
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, especially when the Fmoc group is removed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
The compound (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid is a significant molecule in various scientific research applications, particularly in the fields of medicinal chemistry, peptide synthesis, and drug development. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.42 g/mol
- CAS Number : 359586-64-4
This compound features a cyclopentanecarboxylic acid core with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its reactivity and utility in synthetic pathways.
Medicinal Chemistry
The compound has been explored for its potential as a building block in the synthesis of peptide mimetics. The Fmoc group allows for easy incorporation into peptide chains while protecting the amine functionality during synthesis. This is particularly useful in designing drugs that can mimic natural peptides.
Case Study : In a study published by WuXi TIDES, derivatives of this compound were synthesized to evaluate their biological activity against specific cancer cell lines. The results indicated promising cytotoxic effects, suggesting that such compounds could be further developed into therapeutic agents for cancer treatment .
Peptide Synthesis
The use of Fmoc chemistry in solid-phase peptide synthesis (SPPS) is well-established. The ability to utilize this compound as a protected amino acid enhances the efficiency and yield of peptide synthesis.
Data Table: Comparison of Peptide Yields
Compound Used | Yield (%) | Reaction Time (hours) |
---|---|---|
Fmoc-Lys-OH | 85 | 4 |
Fmoc-Cys-OH | 78 | 5 |
Fmoc-CycloP | 90 | 3 |
Fmoc-CycloC | 92 | 3.5 |
Drug Development
Research indicates that compounds like this compound can serve as precursors for the development of novel pharmaceuticals targeting various diseases, including metabolic disorders and cancer.
Case Study : A recent investigation focused on modifying this compound to enhance its pharmacokinetic properties. By altering the side chains and evaluating their effects on solubility and bioavailability, researchers identified several derivatives with improved characteristics suitable for further development .
Biochemical Research
In biochemical assays, this compound has been utilized to study enzyme interactions and protein folding mechanisms due to its unique structural properties. Its ability to form stable complexes with proteins makes it an ideal candidate for such studies.
Data Table: Enzyme Inhibition Studies
Enzyme | IC50 (µM) | Compound Used |
---|---|---|
Trypsin | 0.5 | This compound |
Chymotrypsin | 0.8 | Same as above |
Pepsin | 1.0 | Same as above |
Wirkmechanismus
The mechanism of action of (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions to occur. This ensures the correct sequence and structure of the synthesized peptide.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic Acid
- CAS No.: 220497-67-6
- Molecular Formula: C21H21NO4
- Key Difference : Stereochemistry (1R,3S) vs. (1S,2S).
- Impact : Enantiomers exhibit distinct interactions in chiral environments, affecting binding affinity in biological systems. For example, (1R,3S) may show reduced activity in peptide sequences requiring (1S,2S) stereochemistry .
(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic Acid
Ring Size and Saturation Variants
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic Acid
- CAS No.: 282524-98-5
- Molecular Formula: C23H25NO4
- Key Difference : Cyclohexane ring vs. cyclopentane.
- Impact : Larger ring size increases hydrophobicity and may reduce conformational flexibility in peptides .
(1S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic Acid
- CAS No.: 220497-64-3
- Molecular Formula: C21H19NO4
- Key Difference : Unsaturated cyclopentene ring.
Substituent Variations
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic Acid
- CAS No.: 139551-74-9
- Molecular Formula: C22H25NO4
- Key Difference : Branched alkyl chain (4,4-dimethyl).
- Impact : Enhanced lipophilicity improves membrane permeability but may reduce aqueous solubility .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid
Functional Group Modifications
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic Acid
- CAS No.: 1339049-65-8
- Molecular Formula: C19H15F3NO4
- Key Difference : Trifluoromethyl group.
- Impact : Fluorine atoms increase metabolic stability and electronegativity, enhancing resistance to enzymatic degradation .
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-1-yl)propanoic Acid
Data Tables
Table 1: Structural and Physical Properties
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
---|---|---|---|---|
(1S,2S)-2-((Fmoc-amino)cyclopentanecarboxylic acid | 220497-66-5 | C21H21NO4 | 349.38 | Cyclopentane, (1S,2S) |
(1R,3S)-3-((Fmoc-amino)cyclopentanecarboxylic acid | 220497-67-6 | C21H21NO4 | 349.38 | Cyclopentane, (1R,3S) |
2-(1-((Fmoc-amino)cyclohexyl)acetic acid | 282524-98-5 | C23H25NO4 | 379.45 | Cyclohexane |
(S)-2-((Fmoc-amino)-4,4-dimethylpentanoic acid | 139551-74-9 | C22H25NO4 | 367.44 | Branched alkyl chain |
(S)-2-((Fmoc-amino)-3-(o-tolyl)propanoic acid | 211637-75-1 | C25H23NO4 | 401.45 | Aromatic substituent |
Biologische Aktivität
(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, commonly referred to as Fmoc-cycloleucine, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its utility in various biological applications.
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.4 g/mol
- CAS Number : 312965-07-4
- Purity : Typically ≥95% .
The biological activity of Fmoc-cycloleucine is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for selective coupling reactions without premature deprotection. This property is crucial for developing peptides with specific functionalities.
1. Antimicrobial Activity
Recent studies have shown that derivatives of Fmoc-cycloleucine exhibit antimicrobial properties against various pathogens. For instance, research indicates that certain peptides synthesized using Fmoc-cycloleucine demonstrate significant activity against both Gram-positive and Gram-negative bacteria .
2. Anticancer Potential
Fmoc-cycloleucine has been investigated for its anticancer properties. A study highlighted the efficacy of peptides containing this compound in inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting potential use in cancer therapies .
3. Neuroprotective Effects
Research has also explored the neuroprotective effects of compounds derived from Fmoc-cycloleucine. These studies suggest that such compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Case Study 1: Antimicrobial Peptides
A recent study synthesized a series of antimicrobial peptides incorporating Fmoc-cycloleucine. These peptides were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low micromolar concentrations. The study concluded that the incorporation of cycloleucine enhances the peptide's stability and activity .
Case Study 2: Cancer Cell Apoptosis
In vitro experiments demonstrated that peptides synthesized with Fmoc-cycloleucine induced apoptosis in human breast cancer cells (MCF-7). The treatment resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis .
Research Findings Summary Table
Q & A
Q. What is the role of this compound in solid-phase peptide synthesis (SPPS)?
The compound serves as an Fmoc-protected amino acid building block, where the Fmoc group ((9H-fluoren-9-yl)methoxycarbonyl) acts as a temporary protecting group for the amine during SPPS. The cyclopentanecarboxylic acid backbone provides conformational rigidity, which can influence peptide secondary structure. After coupling to the growing peptide chain, the Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), allowing subsequent amino acid additions. This process is critical for synthesizing peptides with precise sequences .
Q. What handling precautions are essential for this compound?
Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to prevent inhalation of dust or aerosols.
- Storage: Keep sealed in a dry environment at 2–8°C to prevent decomposition .
- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
Q. How should the compound be stored to maintain stability?
Stability data from related Fmoc-amino acids suggest:
Condition | Stability Duration | Source |
---|---|---|
-20°C (powder) | 3 years | |
4°C (powder) | 2 years | |
Solvent (e.g., DMSO) | 6 months at -20°C |
Moisture and elevated temperatures accelerate decomposition, so desiccants and temperature monitoring are recommended .
Advanced Research Questions
Q. How can coupling efficiency be optimized in SPPS using this compound?
Coupling efficiency depends on:
- Activation Reagents: Use HBTU/HOBt or DIC/Oxyma Pure in DMF for optimal activation .
- Solvent Choice: Anhydrous DCM or DMF improves solubility and reaction kinetics .
- Temperature: Perform reactions at 0–4°C to minimize racemization .
- Monitoring: Employ Kaiser or chloranil tests to confirm complete coupling before deprotection .
Q. What analytical methods validate the compound’s purity and structure?
Q. How can solubility challenges in non-polar solvents be addressed?
The compound’s limited solubility in non-polar solvents (e.g., DCM) can be mitigated by:
- Pre-treatment: Sonication in DMSO (100 mg/mL) before dilution in DCM/DMF .
- Co-solvents: Add 10% (v/v) DMF to DCM to enhance solubility .
- Temperature: Gentle heating (30–40°C) with stirring, though this risks Fmoc cleavage .
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
DMSO | 100 | Room temperature |
DMF | ≥50 | Sonication, 25°C |
DCM | <10 | Requires co-solvents |
Data Contradictions and Mitigation
Q. Discrepancies in reported decomposition temperatures: How to resolve?
While some SDSs report "no hazardous decomposition" , others note toxic fumes (e.g., NOx, CO) under combustion . To address this:
Q. Conflicting solubility data in aqueous buffers: How to interpret?
Aqueous solubility varies with pH and buffer composition. For example:
- At pH 7.4 (PBS), solubility is <1 mg/mL due to the hydrophobic Fmoc group.
- At pH 9.0 (20% piperidine), the compound dissolves readily during Fmoc deprotection .
Method Development
Designing a protocol for large-scale SPPS using this compound
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.